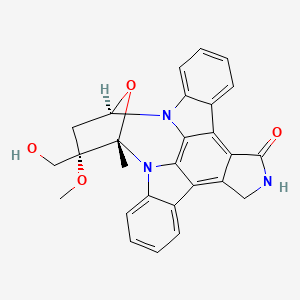

![molecular formula C39H62N6O5S B10837660 (2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)

(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BILA-2157BSは、ベーリンガーインゲルハイムインターナショナルGmbHによって最初に開発された低分子医薬品です。レニン阻害剤として機能し、血圧調節に重要な役割を果たすレニン-アンジオテンシン系を標的にします。 この化合物は、主に心臓血管疾患、特に高血圧の治療における潜在的な治療応用について調査されました .

準備方法

BILA-2157BSの合成には、高度に収束的な立体選択的なアプローチが用いられています。このプロセスには、アミノジオール4から始まる15の異なる化学的ステップが含まれます。 合成における鍵となるステップは、置換されたスクシネートジエステルのエナンチオ特異的な酵素触媒による加水分解であり、98%のエナンチオマー過剰率を持つホモキラルスズ酸誘導体を提供します . 不要なエナンチオマーは、塩基触媒によるラセミ化によってリサイクルされ、出発のラセミジエステルの効率的な脱ラセミ化につながります。 この方法では、高価なキラル補助剤や極低温の使用を回避するため、大規模生産に適しています .

化学反応の分析

BILA-2157BSは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、異なる誘導体になる可能性があります。

還元: 還元反応は、分子内の官能基を修飾するために実行できます。

置換: BILA-2157BSは、分子内の特定の原子または基が他の原子または基と置き換えられる置換反応を受ける可能性があります。

これらの反応で用いられる一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、およびさまざまな求核剤による置換反応が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究の応用

化学: この化合物のユニークな構造と反応性は、酵素触媒反応と立体選択的合成を研究するための貴重なツールとなります。

生物学: BILA-2157BSは、レニン-アンジオテンシン系が血圧を調節する役割と、治療標的としての可能性を調査するために使用されます。

医学: この化合物は、レニンの活性を阻害することで、高血圧やその他の心臓血管疾患を治療する可能性を探求されてきました。

科学的研究の応用

Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme-catalyzed reactions and stereoselective synthesis.

Biology: BILA-2157BS is used to investigate the renin-angiotensin system’s role in regulating blood pressure and its potential as a therapeutic target.

Medicine: The compound has been explored for its potential to treat hypertension and other cardiovascular diseases by inhibiting renin activity.

Industry: BILA-2157BS’s scalable synthesis method makes it a promising candidate for large-scale production and potential commercialization

作用機序

BILA-2157BSは、レニン-アンジオテンシン系で重要な役割を果たす酵素であるレニンを阻害することで効果を発揮します。レニンは、アンジオテンシノーゲンをアンジオテンシンIに変換するのを触媒し、アンジオテンシンIはその後、強力な血管収縮剤であるアンジオテンシンIIに変換されます。 レニンを阻害することにより、BILA-2157BSはアンジオテンシンIIの産生を減らし、血管拡張と血圧の低下につながります .

類似化合物の比較

BILA-2157BSは、高価なキラル補助剤や極低温の使用を回避する、高度に収束的で立体選択的な合成方法により、レニン阻害剤の中でもユニークです。類似の化合物には、以下が含まれます。

アリスキレン: 高血圧の治療に使用される別のレニン阻害剤ですが、合成方法と薬物動態プロファイルが異なります。

レミキレン: 化学構造と作用機序が異なるレニン阻害剤。

ザンキレン: 薬理学的特性が異なる別のレニン阻害剤

BILA-2157BSは、その効率的な合成プロセスと大規模生産の可能性により、さらなる研究開発のための有望な候補となっています。

類似化合物との比較

BILA-2157BS is unique among renin inhibitors due to its highly convergent and stereoselective synthesis method, which avoids the use of expensive chiral auxiliaries and cryogenics. Similar compounds include:

Aliskiren: Another renin inhibitor used to treat hypertension, but with a different synthesis method and pharmacokinetic profile.

Remikiren: A renin inhibitor with a different chemical structure and mechanism of action.

Zankiren: Another renin inhibitor with distinct pharmacological properties

BILA-2157BS stands out due to its efficient synthesis process and potential for large-scale production, making it a promising candidate for further research and development.

特性

分子式 |

C39H62N6O5S |

|---|---|

分子量 |

727.0 g/mol |

IUPAC名 |

(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide |

InChI |

InChI=1S/C39H62N6O5S/c1-27(2)20-34(46)37(49)33(21-28-12-6-4-7-13-28)43-38(50)30(22-32-26-51-39(40)42-32)23-35(47)45(24-29-14-8-5-9-15-29)25-36(48)44(3)19-17-31-16-10-11-18-41-31/h10-11,16,18,26-30,33-34,37,46,49H,4-9,12-15,17,19-25H2,1-3H3,(H2,40,42)(H,43,50)/t30-,33-,34-,37+/m0/s1 |

InChIキー |

RTFZIRGGIOYLOO-KGVCAXOZSA-N |

異性体SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@@H](CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

正規SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)CC(=O)N(CC3CCCCC3)CC(=O)N(C)CCC4=CC=CC=N4)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

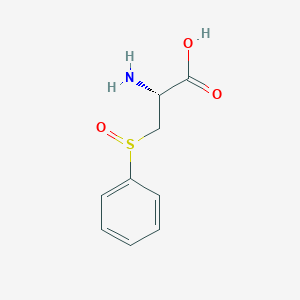

![3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)

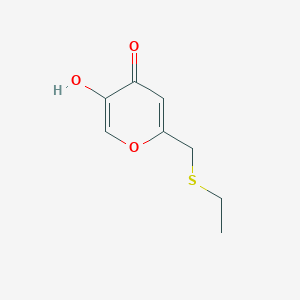

![(1R,7S)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837611.png)

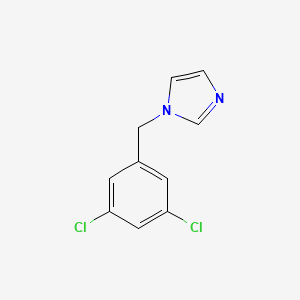

![(1S,2R,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione](/img/structure/B10837626.png)

![5-amino-N,5-dimethyl-N-[1-[methyl-[2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837636.png)

![[6-(2-Benzhydryloxyimino-pentyl)-5,6,7,8-tetrahydro-naphthalen-1-yloxy]-acetic acid](/img/structure/B10837639.png)

![6-fluoro-8-(4-methylpiperazin-1-yl)-4-oxo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]chromene-2-carboxamide](/img/structure/B10837641.png)

![(2R,3S)-N-[(2S)-3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837643.png)

![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)

![1-[1-[[(2S)-2-[[3,3-dimethyl-2-[[(2S)-3-methyl-2-[methyl(3-phenylpropanoyl)amino]butanoyl]amino]butanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(2S)-1-hydroxy-4,4-dimethylpentan-2-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B10837671.png)

![2-[[6-[(2Z)-2-benzhydryloxyiminopentyl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10837675.png)